molecular formula C30H30N4O8S B2928595 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688060-53-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2928595
CAS No.: 688060-53-9
M. Wt: 606.65
InChI Key: SGESFNQABQOHAB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a synthetic quinazolinone derivative characterized by a complex heterocyclic scaffold. Its structure features:

  • A 1,3-dioxolo[4,5-g]quinazolin-8-one core, which is fused with a dioxolane ring system.
  • A butanamide chain terminating in a 3,4-dimethoxyphenethyl group, which may influence lipophilicity and receptor interactions.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O8S/c1-39-24-10-7-19(14-25(24)40-2)11-12-31-28(35)4-3-13-33-29(36)22-15-26-27(42-18-41-26)16-23(22)32-30(33)43-17-20-5-8-21(9-6-20)34(37)38/h5-10,14-16H,3-4,11-13,17-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGESFNQABQOHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)[N+](=O)[O-])OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves multiple steps, starting from readily available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

R6 Variability: The target compound’s nitrobenzyl-sulfanyl group distinguishes it from cyclohexylamino-sulfanyl () or benzyl () substituents. The nitro group may enhance electrophilicity, impacting reactivity or target binding .

Amide Chain Differences : The 3,4-dimethoxyphenethyl group in the target compound contrasts with 4-methoxyphenylmethyl () or dichlorophenylmethyl (). Methoxy groups improve solubility, while halogens (e.g., Cl) may increase hydrophobicity .

Core Modifications: The dioxolane-fused quinazolinone core in the target compound and differs from the simpler quinazolin-2,4-dione in , which lacks the fused dioxolane ring.

Implications for Drug Development and Future Research

QSAR Modeling : Including the target compound and its analogues (Table 1) in QSAR studies could refine predictions of corrosion inhibition or pharmacological activity, though experimental validation remains critical () .

Tool-Based Discovery : Platforms like ChemMapper () could identify additional analogues by 3D similarity screening, accelerating scaffold-hopping or repurposing efforts .

Data Gaps : Experimental profiling of the target compound’s physicochemical properties (e.g., logP, solubility) and biological targets (e.g., kinase assays) is needed to validate computational predictions.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C20H22N2O5S
  • SMILES Notation : The compound can be represented as:

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+371.16014187.1
[M+Na]+393.14208199.0
[M+NH4]+388.18668192.4
[M+K]+409.11602195.5
[M-H]-369.14558191.4

Antitumor Activity

Recent studies have highlighted the antitumor potential of various compounds structurally related to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)

Research indicates that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms such as microtubule destabilization and activation of apoptotic pathways .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : Similar compounds have shown inhibitory effects on topoisomerases, crucial enzymes involved in DNA replication and repair.
  • Microtubule Disruption : Some derivatives have been documented to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress has been observed in treated cells, contributing to apoptosis.

Study on Antitumor Activity

A study published in ACS Omega evaluated a series of compounds similar to this compound for their cytotoxic effects against MDA-MB-231 cells (breast cancer). The results indicated that these compounds significantly inhibited cell growth at concentrations as low as 1μM1\mu M, with enhanced caspase activity suggesting apoptosis induction .

Research on Structural Analogues

Another study focused on structural analogues that share common features with the target compound revealed potent antitumor activity against various human tumor cell lines. The structure–activity relationship (SAR) indicated that modifications in the side chains could enhance biological efficacy .

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